
Triethylammonium sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium sulfite is a chemical compound that belongs to the class of protic ionic liquids. These compounds are known for their ability to conduct protons, making them valuable in various electrochemical applications. This compound is formed by the reaction of sulfurous acid with triethylamine, resulting in a compound that has unique properties and applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylammonium sulfite can be synthesized through a straightforward acid-base reaction. The reaction involves the transfer of a proton from sulfurous acid to triethylamine. The general reaction is as follows:
H2SO3+(C2H5)3N→(C2H5)3NH2SO3
Industrial Production Methods
In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring. The resulting product is then purified through various techniques such as crystallization or distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylammonium sulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triethylammonium sulfate.
Reduction: It can be reduced to form sulfur dioxide and triethylamine.
Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Triethylammonium sulfate.
Reduction: Sulfur dioxide and triethylamine.
Substitution: Depending on the substituent, various triethylammonium salts can be formed.
Applications De Recherche Scientifique
Triethylammonium sulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an electrolyte in electrochemical cells.
Mécanisme D'action
The mechanism by which triethylammonium sulfite exerts its effects is primarily through its ability to conduct protons. This property makes it valuable in electrochemical applications where proton conduction is essential. The molecular targets and pathways involved include the facilitation of proton transfer in fuel cells and other electrochemical devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethylammonium sulfate
- Triethylammonium hydrogen sulfate
- Tetraethylammonium chloride
Comparison
Triethylammonium sulfite is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This versatility sets it apart from similar compounds such as triethylammonium sulfate, which primarily acts as an oxidizing agent. Additionally, this compound’s proton-conducting properties make it particularly valuable in electrochemical applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H32N2O3S |
|---|---|
Poids moléculaire |
284.46 g/mol |
Nom IUPAC |
triethylazanium;sulfite |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
Clé InChI |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)

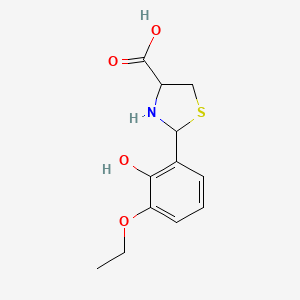
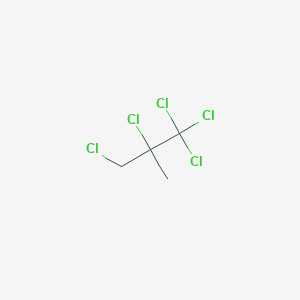
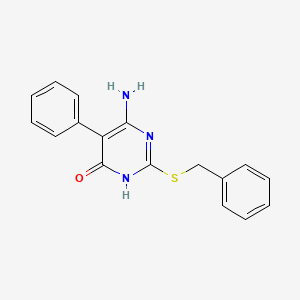
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
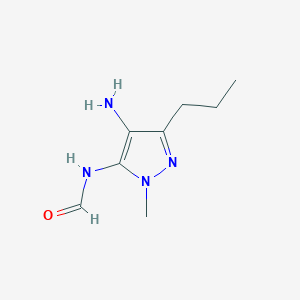
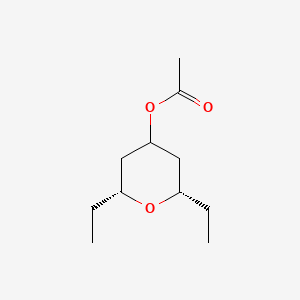
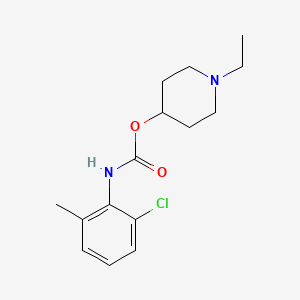
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)
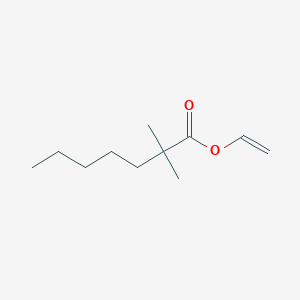
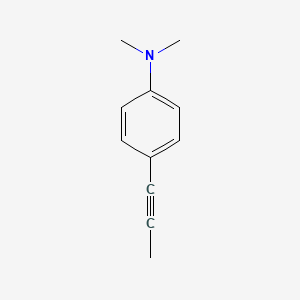
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
